molecular formula C22H22FN5O2S B3005409 5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-08-0

5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3005409
CAS No.: 868220-08-0
M. Wt: 439.51
InChI Key: MRSDAVVGRSEULY-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a (3-fluorophenyl) group and a 4-(4-methoxyphenyl)piperazine moiety.

Properties

IUPAC Name

5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-30-18-7-5-17(6-8-18)26-9-11-27(12-10-26)19(15-3-2-4-16(23)13-15)20-21(29)28-22(31-20)24-14-25-28/h2-8,13-14,19,29H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDAVVGRSEULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazole ring fused with a 1,2,4-triazole moiety. This compound is characterized by its unique structural features, which include an ethyl group, a fluorophenyl group, and a piperazine ring substituted with a methoxyphenyl group. The complexity of its structure suggests potential for diverse biological activities and applications in medicinal chemistry.

Structural Features

The molecular formula of the compound is C22H22FN5O2SC_{22}H_{22}FN_5O_2S, with a molecular weight of approximately 439.51 g/mol. Its structural complexity may contribute to its distinctive pharmacological profile. The key features of the compound include:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their biological activity.
  • Piperazine Ring : Commonly associated with psychoactive properties and potential antidepressant effects.
  • Fluorophenyl and Methoxyphenyl Substituents : These groups can enhance lipophilicity and biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

Antitumor Activity

The compound has shown promise as an antitumor agent. In vitro studies have assessed its effectiveness against various cancer cell lines. For instance, derivatives of similar thiazole-triazole compounds have demonstrated antineoplastic activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cells . The mechanisms of action may involve the inhibition of specific signaling pathways crucial for tumor growth.

Antidepressant Properties

The piperazine component of the compound suggests potential antidepressant effects. Piperazine derivatives have been widely studied for their ability to modulate neurotransmitter systems in the brain . The incorporation of methoxy and fluorine substituents might enhance these effects by improving the pharmacokinetic profile.

Antimicrobial Activity

Compounds with thiazole and triazole rings have been reported to possess antimicrobial properties. The presence of these heterocycles often correlates with activity against various bacterial strains . Further studies are needed to evaluate the specific antimicrobial spectrum of this compound.

Research Findings

A detailed examination of existing literature reveals several key findings regarding the biological activity of this compound:

Activity Type Effect Study Reference
AntitumorSignificant cytotoxicity against multiple cancer cell lines
AntidepressantPotential modulation of serotonin receptors
AntimicrobialActivity against selected bacterial strains

Case Studies

  • Antitumor Efficacy : A study investigated the antitumor activity of thiazolo[3,2-b][1,2,4]triazole derivatives in vitro on 60 cancer cell lines. The results indicated that modifications in the structure significantly affected cytotoxicity levels against breast cancer cells (MDA-MB-468) .
  • Neuropharmacological Assessment : Another research focused on the neuropharmacological properties of similar piperazine derivatives showed promising results in animal models for depression and anxiety disorders .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and synthetic features of the target compound with analogs from the evidence:

Compound Name / ID Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Properties
Target Compound 3-Fluorophenyl, 4-(4-methoxyphenyl)piperazine 503.58* N/A N/A Hypothesized enhanced CNS penetration due to fluorophenyl group
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methylthiazolo 569.05 N/A N/A Chlorine substituent may increase lipophilicity; ethoxy group alters solubility
G857-1708 4-(4-Methoxyphenyl)piperazine, phenyl, furan-2-yl 487.58 N/A N/A Furan group introduces polarity; lower molecular weight vs. target compound
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 4-Chlorophenyl 336.75 64 >280 High thermal stability; planar structure confirmed via NMR
(E/Z)-5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) Phenyl 283.31 56 262–263 Moderate yield; phenyl group enhances π-π stacking potential

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The target compound’s 3-fluorophenyl group may confer greater metabolic stability compared to chlorophenyl (e.g., compound 5f) or phenyl (e.g., 5d) analogs due to reduced oxidative metabolism .
  • Piperazine Moieties : The 4-(4-methoxyphenyl)piperazine in the target compound contrasts with the 4-ethoxy-3-methoxyphenyl group in ’s analog. The methoxy group’s position likely affects receptor selectivity, as seen in kinase inhibitors .
  • Thermal Stability : High melting points (>260°C) in analogs like 5f and 5d suggest that the thiazolo-triazole core contributes to thermal robustness, a trait likely shared by the target compound .

Pharmacological Potential

  • Antifungal Activity : highlights triazolo-thiadiazoles with 4-methoxyphenyl groups showing promise against 14-α-demethylase, suggesting the target compound’s methoxyphenylpiperazine may confer similar activity .
  • Kinase Inhibition: Piperazine-containing analogs in demonstrate nanomolar potency against Pim kinases, though the target compound’s thiazolo-triazole core may alter binding kinetics .

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